1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene
Overview
Description
1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with chloro, phenylethyl, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Chloro-2-phenylethylamine: This intermediate is synthesized by the reaction of benzyl chloride with ammonia, followed by chlorination.
Sulfonylation: The 2-Chloro-2-phenylethylamine is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction: The sulfonyl group can be oxidized to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or alcohols are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-(2-Hydroxy-2-phenylethyl)sulfonyl-2,4-difluorobenzene or 1-(2-Amino-2-phenylethyl)sulfonyl-2,4-difluorobenzene can be formed.
Oxidation Products: Sulfone derivatives like this compound sulfone.
Reduction Products: Sulfide derivatives such as 1-(2-Chloro-2-phenylethyl)sulfanyl-2,4-difluorobenzene.
Scientific Research Applications
1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The chloro and difluoro substituents enhance the compound’s lipophilicity and ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-2-phenylethyl)sulfonylbenzene: Lacks the difluoro substituents, resulting in different chemical and biological properties.
1-(2-Bromo-2-phenylethyl)sulfonyl-2,4-difluorobenzene: Contains a bromo group instead of a chloro group, leading to variations in reactivity and biological activity.
1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-dichlorobenzene:
Uniqueness
1-(2-Chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene is unique due to the presence of both chloro and difluoro substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2O2S/c15-12(10-4-2-1-3-5-10)9-20(18,19)14-7-6-11(16)8-13(14)17/h1-8,12H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUDEEOHCCEZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381509 | |
Record name | 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244278-68-0 | |
Record name | 1-(2-chloro-2-phenylethyl)sulfonyl-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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